Product packaging for (2-Bocamino-2-methyl-propoxy)-acetic acid(Cat. No.:CAS No. 193085-32-4)

(2-Bocamino-2-methyl-propoxy)-acetic acid

Cat. No.: B6317945
CAS No.: 193085-32-4
M. Wt: 247.29 g/mol
InChI Key: MDTMSMLZHVQGPA-UHFFFAOYSA-N
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Description

(2-Bocamino-2-methyl-propoxy)-acetic acid (CAS 193085-32-4) is a high-purity chemical building block of significant value in organic synthesis and medicinal chemistry. With a molecular formula of C11H21NO5 and a molecular weight of 247.29 g/mol, this compound features a Boc-protected amino group and a carboxylic acid functional group, making it a versatile synthon for constructing more complex molecules. Its primary research application is in peptide-mimetic and prodrug synthesis, where its structure facilitates the linkage of active moieties, often through its carboxylic acid handle. The Boc (tert-butoxycarbonyl) group is a cornerstone of amine protection, ensuring stability during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions. This compound is offered with a guaranteed purity of 98.0% and is strictly for research purposes. Researchers should consult the safety data sheet and note that this product is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B6317945 (2-Bocamino-2-methyl-propoxy)-acetic acid CAS No. 193085-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-11(4,5)7-16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMSMLZHVQGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bocamino 2 Methyl Propoxy Acetic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A primary retrosynthetic disconnection of an ether, such as the one present in the target molecule, is the C-O bond. This is a common strategy as ethers are frequently synthesized via substitution reactions. amazonaws.com For (2-Bocamino-2-methyl-propoxy)-acetic acid, this leads to two primary synthons: a nucleophilic alkoxide derived from a protected amino alcohol and an electrophilic species containing the acetic acid moiety.

Another key disconnection can be made at the amide bond of the Boc protecting group, although this is typically addressed in the forward synthesis by using the pre-formed, protected amino alcohol. The most logical and widely applicable disconnection is the ether linkage, which forms the basis of the most common synthetic routes.

Development of Established Synthetic Routes for this compound

Established routes to this compound generally rely on the coupling of two key fragments: a protected amino alcohol and a molecule that introduces the carboxylic acid group.

The synthesis of the protected amino alcohol fragment, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, is a crucial first step. This can be achieved through several methods. One common approach involves the reduction of an α-amino acid ester. For instance, an alcoholic solution of an alkyl ester of α-aminoisobutyric acid can be subjected to hydrogenolysis and reduction in the presence of a metal catalyst to yield 2-amino-2-methyl-1-propanol. google.com This amino alcohol can then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the desired protected amino alcohol precursor.

Alternatively, chiral amino alcohols can be synthesized through various stereoselective methods, which is particularly important for producing enantiomerically pure final products. diva-portal.org

Table 1: Synthesis of Protected Amino Alcohol Precursor

Step Reaction Reagents Product
1 Reduction of α-amino acid ester α-aminoisobutyric acid alkyl ester, H₂, Metal Catalyst 2-amino-2-methyl-1-propanol

The introduction of the acetic acid moiety is typically achieved using a reagent that can react with the alkoxide of the protected amino alcohol. A common and effective method is the Williamson ether synthesis. chem-station.com In this approach, the protected amino alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces a halide from an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939). The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like NaH or potassium tert-butoxide (KOtBu) are often used to generate the alkoxide. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.com

Table 2: Introduction of Carboxylic Acid Moiety via Williamson Ether Synthesis

Step Reaction Reagents Intermediate/Product
1 Alkoxide formation tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, NaH Sodium (2-Bocamino-2-methyl-propoxy) alkoxide
2 Etherification Alkoxide, Ethyl bromoacetate Ethyl (2-Bocamino-2-methyl-propoxy)-acetate

Advanced Synthetic Techniques and Catalysis in the Formation of this compound

More advanced techniques can offer improvements in efficiency, selectivity, and sustainability for the synthesis of this compound, particularly for the key ether formation step.

Transition metal catalysis has been shown to enhance the rate and reduce side reactions in Williamson ether synthesis. numberanalytics.com Catalysts based on copper(I) or palladium(0) can facilitate the coupling of alcohols with alkyl halides under milder conditions than the traditional method. numberanalytics.com For instance, a copper(I)-catalyzed system could be employed for the synthesis of sterically hindered ethers at ambient temperature. nih.gov This could be particularly advantageous given the potential for steric hindrance around the tertiary carbon of the amino alcohol derivative.

Biocatalysis offers a green and highly selective alternative for ether synthesis. While less common for this specific type of transformation, enzymes capable of constructing ether bonds are highly sought after for their ability to operate under mild conditions with high regioselectivity. nih.govchemrxiv.org For example, engineered vanillyl alcohol oxidases have been used for the cleavage of certain ethers, and the reverse reaction could potentially be harnessed for synthesis. acs.org A chemoenzymatic approach might involve the enzymatic resolution of a racemic amino alcohol followed by chemical steps to complete the synthesis, ensuring high enantiopurity of the final product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. For the synthesis of this compound, key areas of focus include solvent selection, atom economy, and waste minimization.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. wikipedia.org While effective, these solvents pose significant health and environmental hazards.

In the context of green chemistry, several alternatives can be considered:

Protic Solvents: While protic solvents can solvate the alkoxide nucleophile and potentially slow down the reaction, using an excess of the starting alcohol, 2-Boc-amino-2-methyl-1-propanol, as the solvent is a viable green strategy. francis-press.com This approach minimizes the introduction of additional solvent species.

Greener Aprotic Solvents: Propylene carbonate has emerged as a promising green alternative to DMF and dichloromethane (B109758) in peptide synthesis and could be applicable here. francis-press.com Other options include ionic liquids, which can act as both solvent and catalyst, potentially simplifying the reaction setup and enabling catalyst recycling. growingscience.com

Solvent-Free Conditions: A highly attractive green approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. researchgate.netorgchemres.org This method can significantly reduce reaction times and energy consumption while eliminating solvent waste. For the synthesis of this compound, a solvent-free reaction between the sodium salt of Boc-2-amino-2-methyl-1-propanol and an ester of haloacetic acid could be explored.

Table 1: Comparison of Solvents for Williamson Ether Synthesis

Solvent TypeExamplesAdvantagesDisadvantages
Traditional Aprotic DMF, AcetonitrileHigh reaction ratesToxic, environmentally harmful
Protic Excess starting alcoholReduced solvent wasteCan slow reaction rates
Green Aprotic Propylene CarbonateLower toxicity, biodegradableMay require optimization
Ionic Liquids e.g., [bmim][BF4]Recyclable, can act as catalystHigher initial cost, potential toxicity
Solvent-Free None (Microwave)No solvent waste, fastRequires specialized equipment

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Williamson ether synthesis, while versatile, can have a moderate atom economy due to the formation of a salt byproduct.

The idealized reaction to form the ester precursor of this compound is:

tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (as the sodium alkoxide) + Ethyl bromoacetate → tert-butyl (1-(2-ethoxy-2-oxoethoxy)-2-methylpropan-2-yl)carbamate + Sodium bromide

In this step, the sodium bromide is a stoichiometric byproduct. To maximize atom economy, the choice of base and leaving group is important. Using a catalytic base would be ideal, but the Williamson synthesis typically requires a stoichiometric amount of a strong base to form the alkoxide.

Waste minimization strategies include:

Catalytic Approaches: While the classical Williamson synthesis is not catalytic, exploring phase-transfer catalysis (PTC) can be a greener alternative. semanticscholar.orgresearchgate.net A phase-transfer catalyst facilitates the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, potentially allowing for the use of greener solvent systems like water or enabling solvent-free conditions.

Byproduct Recycling: The salt byproduct (e.g., NaBr) is a low-value waste stream. While direct recycling into the process is not feasible, its recovery and potential use in other applications could be considered in a large-scale industrial setting.

Avoiding Protecting Groups: Although the Boc protecting group is essential in this case to prevent side reactions with the amine, synthetic strategies that minimize the use of protecting groups are generally preferred from a green chemistry perspective as they reduce the number of reaction steps and associated waste.

Comparative Analysis of Synthetic Pathways: Efficiency, Yield, and Scalability

The primary synthetic route to this compound is envisioned as a two-step process:

Williamson Ether Synthesis: Formation of the ether linkage by reacting tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (Boc-2-amino-2-methyl-1-propanol) with an ester of a haloacetic acid (e.g., ethyl bromoacetate).

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.

Pathway A: Classical Williamson Ether Synthesis

Description: This involves the deprotonation of Boc-2-amino-2-methyl-1-propanol with a strong base like sodium hydride in an anhydrous aprotic solvent such as THF or DMF, followed by the addition of ethyl bromoacetate. masterorganicchemistry.comyoutube.com

Efficiency and Yield: Yields for Williamson ether synthesis can be variable, often depending on the steric hindrance of the reactants. Given the sterically hindered nature of the tertiary carbon adjacent to the primary alcohol in Boc-2-amino-2-methyl-1-propanol, reaction conditions would need to be carefully optimized to achieve high yields. Side reactions like elimination of the alkyl halide are possible, though less likely with a primary halide like ethyl bromoacetate. masterorganicchemistry.com

Scalability: This method is generally scalable. However, the use of sodium hydride presents safety challenges on an industrial scale due to its pyrophoric nature. The use of large volumes of hazardous solvents also poses scalability issues from both a cost and environmental perspective.

Pathway B: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Description: This pathway would involve reacting Boc-2-amino-2-methyl-1-propanol with a haloacetic acid ester in a biphasic system (e.g., toluene/water) with a strong base (e.g., NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). semanticscholar.orgresearchgate.net

Efficiency and Yield: PTC can be highly efficient and often leads to high yields by facilitating the transport of the alkoxide from the aqueous phase to the organic phase where the reaction occurs. researchgate.net This can lead to faster reaction rates and cleaner reactions compared to the classical method.

Scalability: PTC is a well-established and scalable technology in the chemical industry. The avoidance of hazardous reagents like sodium hydride and flammable solvents like THF makes this a more attractive option for large-scale production.

Pathway C: Alternative O-Alkylation Methods

While the Williamson synthesis is the most probable route, other O-alkylation methods could be considered, although they are less commonly applied for this type of transformation.

Mitsunobu Reaction: This reaction could, in principle, form the ether linkage from Boc-2-amino-2-methyl-1-propanol and a hydroxyacetic acid derivative. However, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative as byproducts, which are difficult to remove and represent poor atom economy.

Alkylation with Diazo Compounds: While effective for methylation, the use of other diazo compounds for introducing the acetic acid moiety is not practical or common.

Table 2: Comparative Analysis of Synthetic Pathways

Synthetic PathwayKey ReagentsAdvantagesDisadvantagesScalability
A: Classical Williamson NaH, Anhydrous Aprotic SolventWell-establishedHazardous reagents, solvent wasteModerate, with safety concerns
B: PTC Williamson NaOH, Phase-Transfer CatalystMilder conditions, safer reagents, potentially higher yieldsCatalyst cost and separationHigh
C: Mitsunobu Reaction DEAD, PPh₃Mild conditionsPoor atom economy, difficult purificationLow

Advanced Analytical Approaches for Research on 2 Bocamino 2 Methyl Propoxy Acetic Acid

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure and observing chemical transformations of "(2-Bocamino-2-methyl-propoxy)-acetic acid". Advanced methods in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the connectivity of atoms, the chemical environment of nuclei, and the mass-to-charge ratio of molecular ions and their fragments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution and the solid state. While one-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C, advanced two-dimensional (2D) NMR experiments are often required for the complete and unambiguous assignment of complex structures like "this compound" and its reaction intermediates.

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY would be used to confirm the coupling between the protons of the propoxy methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the Boc protecting group to the amino moiety.

Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline, or amorphous forms, solid-state NMR provides unique structural and dynamic information. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to overcome the spectral broadening effects seen in the solid state. researchgate.net ssNMR can be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. bruker.com This is critical in pharmaceutical development as different polymorphs can have different physical properties.

NMR Technique Application for this compound Expected Information
¹H NMRRoutine structural confirmation and purity assessment.Chemical shifts, integration, and coupling constants for all protons.
¹³C NMRDetermination of the carbon skeleton.Chemical shifts for all unique carbon atoms, including the carbonyls of the Boc and acetic acid groups.
2D-COSYEstablishing proton-proton connectivities.Correlation between adjacent CH₂ groups.
2D-HSQCCorrelating protons to their directly attached carbons.Unambiguous assignment of ¹³C signals.
2D-HMBCIdentifying long-range proton-carbon correlations.Confirmation of the connectivity between the Boc group, the amino acid core, and the propoxy-acetic acid moiety.
Solid-State NMRCharacterization of the solid form.Information on crystallinity, polymorphism, and molecular packing. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental formula of "this compound" and its derivatives with high confidence.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. nih.gov This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure and can be used to identify and characterize reaction intermediates and potential metabolites. youtube.comresearchgate.net The fragmentation of Boc-protected amino acids often involves the characteristic loss of the Boc group or parts of it. chempep.com

Mass Spectrometry Technique Application for this compound Expected Data
Electrospray Ionization (ESI-MS)Soft ionization to produce intact molecular ions.[M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions depending on the mode.
High-Resolution MS (HRMS)Accurate mass determination.Elemental composition confirmed to within a few parts per million (ppm).
Tandem MS (MS/MS)Structural elucidation through fragmentation analysis.Characteristic fragmentation patterns, including loss of the Boc group (100 Da) or isobutylene (56 Da). nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Reaction Products

Chromatography is a fundamental tool for the separation, identification, and purification of chemical compounds. For a molecule like "this compound," various chromatographic methods are essential throughout its synthesis and analysis.

Since "this compound" is derived from 2-amino-2-methylpropanoic acid, which is achiral, the parent molecule itself is not chiral. However, if chiral analogues were to be synthesized, for example by introducing a stereocenter in the propoxy chain, chiral chromatography would be essential for separating the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.comchromatographytoday.com Common CSPs for separating amino acid derivatives include those based on macrocyclic glycopeptides, cyclodextrins, or proteins. sigmaaldrich.comwikipedia.org The choice of CSP and mobile phase is critical for achieving optimal resolution. nih.govtandfonline.com

Chiral Stationary Phase (CSP) Type Potential Application for Chiral Analogues Separation Principle
Macrocyclic Glycopeptide (e.g., Teicoplanin)Broad applicability for N-protected amino acids. sigmaaldrich.comMultiple interactions including hydrogen bonding, ionic, and hydrophobic interactions. nih.gov
Cyclodextrin-basedSeparation of a wide range of chiral compounds.Inclusion complexation.
Protein-based (e.g., Ovomucoid)Versatile for various protected amino acids. tandfonline.comStereoselective binding to protein surface. wikipedia.org

For the isolation of larger quantities of "this compound" for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, using larger columns and higher flow rates to purify gram to kilogram quantities of material. rsc.orgprepchem.com Both normal-phase and reversed-phase preparative HPLC can be used, depending on the polarity of the compound and impurities. Flash chromatography using silica gel is a common and cost-effective method for routine purification in a synthesis laboratory. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. For derivatives of "this compound" that are crystalline and, if applicable, chiral, X-ray crystallography can provide unambiguous information about:

Molecular Conformation: The preferred spatial arrangement of the atoms in the solid state.

Absolute Stereochemistry: For chiral derivatives, it can definitively determine the R/S configuration of each stereocenter. nih.gov

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Applications of 2 Bocamino 2 Methyl Propoxy Acetic Acid in Advanced Organic Synthesis

A Key Intermediate in the Synthesis of Complex Molecules

The structural features of (2-Boc-amino-2-methyl-propoxy)-acetic acid, namely the presence of a protected amine, a carboxylic acid, and a sterically hindered quaternary center, make it a valuable intermediate for the synthesis of intricate molecular targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential peptide couplings or other transformations. researchgate.net

Construction of Non-Natural Amino Acid Derivatives

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their stability, conformational rigidity, and biological activity. sigmaaldrich.comnih.gov (2-Boc-amino-2-methyl-propoxy)-acetic acid serves as a scaffold for creating novel α,α-disubstituted amino acid derivatives. The gem-dimethyl group on the carbon adjacent to the nitrogen atom introduces a significant conformational constraint, which can be desirable in the design of peptidomimetics.

The synthesis of highly substituted, non-natural amino acids often involves the use of chiral auxiliaries to control stereochemistry. researchgate.net For instance, the Evans auxiliary has been successfully employed in the asymmetric synthesis of complex amino acids, achieving high diastereoselectivity. researchgate.net While direct examples involving (2-Boc-amino-2-methyl-propoxy)-acetic acid are not extensively documented in readily available literature, its structural similarity to other Boc-protected amino acids suggests its potential utility in similar synthetic strategies. The general approach involves the coupling of the carboxylic acid moiety with a chiral auxiliary, followed by diastereoselective functionalization and subsequent removal of the auxiliary to yield an enantiomerically enriched non-natural amino acid.

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability towards enzymatic degradation. nih.gov The unique structure of (2-Boc-amino-2-methyl-propoxy)-acetic acid makes it an attractive building block for constructing peptidomimetic scaffolds. Its integration can introduce conformational rigidity and novel side-chain functionalities.

Libraries of peptidomimetic compounds are often synthesized to screen for biological activity. nih.govresearchgate.net The "sub-monomer" solid-phase synthesis approach, for example, allows for the rapid creation of diverse oligomers. nih.gov (2-Boc-amino-2-methyl-propoxy)-acetic acid, with its protected amine and free carboxylic acid, is well-suited for incorporation into such solid-phase synthesis workflows. After coupling to a resin-bound amine, the Boc group can be removed to allow for further chain elongation, leading to the generation of diverse peptidomimetic libraries.

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The functional groups present in (2-Boc-amino-2-methyl-propoxy)-acetic acid can be strategically utilized to construct various heterocyclic systems.

For example, the amino and carboxyl groups can participate in cyclization reactions to form lactams, a common motif in drug molecules. Furthermore, the propoxy ether linkage could be a precursor to other functionalities that can be involved in ring-forming reactions. While specific examples detailing the cyclization of (2-Boc-amino-2-methyl-propoxy)-acetic acid are not prevalent in the literature, the general principles of heterocyclic synthesis suggest its potential. For instance, the synthesis of 1,2-oxazole derivatives has been achieved from β-enamino ketoesters, which can be conceptually derived from amino acid-like building blocks. beilstein-journals.org

Strategic Use as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other bioactive molecules. slideshare.netyale.edu Although (2-Boc-amino-2-methyl-propoxy)-acetic acid itself is achiral, its derivatives can be resolved or synthesized in an enantiomerically pure form, making them valuable chiral synthons.

The field of asymmetric catalysis offers powerful methods for the synthesis of chiral amino acids and their derivatives. nih.gov For example, chiral BINOL-derived aldehydes have been used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov A resolved chiral version of (2-Boc-amino-2-methyl-propoxy)-acetic acid could be employed in asymmetric reactions where the stereocenter directs the formation of new chiral centers in a substrate. The steric bulk provided by the gem-dimethyl group could enhance the facial selectivity of reactions, leading to high diastereomeric or enantiomeric excesses.

Application in the Design and Synthesis of Functional Materials Precursors

The development of functional materials, such as polymers and supramolecular structures, with specific properties is a rapidly growing area of research. Boc-protected amino acids and their derivatives are increasingly being used as monomers for the synthesis of well-defined polymers. icm.edu.pl

The bifunctional nature of (2-Boc-amino-2-methyl-propoxy)-acetic acid makes it a potential monomer for step-growth polymerization. For instance, it could be polymerized to form poly(amide-ether)s. The Boc-protected amine allows for controlled polymerization, and its subsequent removal would yield a functional polymer with free amine groups that can be further modified. Such polymers could have applications in areas like drug delivery or as chelating agents for metal ions. Research on the polymerization of related Boc-protected monomers, such as 2-[N-Boc-5-aminopentyl]-2-oxazoline, highlights the potential for creating functional polymers from amino acid-based precursors. icm.edu.pl

Theoretical and Computational Investigations of 2 Bocamino 2 Methyl Propoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like (2-Bocamino-2-methyl-propoxy)-acetic acid. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to chemical behavior.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms of the carboxylate and ether groups, as well as the nitrogen of the carbamate (B1207046). The LUMO is likely centered on the carbonyl carbon of the carboxylic acid and the Boc group, indicating these sites are the most susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Negative potential (red) would be concentrated around the oxygen atoms, highlighting their role as hydrogen bond acceptors and sites of electrophilic attack. Positive potential (blue) would be found near the acidic proton of the carboxylic acid and the N-H proton, indicating their susceptibility to deprotonation or interaction with nucleophiles.

Reactivity Indices: Computational models can calculate indices that correlate with reactivity. For instance, a strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and its rate of removal, a key reaction for this class of compounds. nih.govacs.orgresearchgate.net

Illustrative Data from DFT Calculations: Quantum chemical calculations can yield precise values for various electronic parameters. While specific values for the title compound require dedicated computation, a representative dataset based on similar molecules is presented below. These calculations are typically performed using a basis set like 6-31G(d) within a DFT framework (e.g., B3LYP).

These calculations help create a detailed picture of the molecule's electronic landscape, guiding predictions about its chemical interactions and reaction pathways. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Understanding the relative energies of these conformers and their dynamic behavior is crucial for a complete structural description.

Conformational Analysis: This involves mapping the potential energy surface of the molecule by systematically rotating its key dihedral angles (e.g., C-O-C-C, O-C-C-N). The goal is to identify low-energy, stable conformers. For this molecule, key interactions influencing conformational preference include:

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the carboxylic acid proton and the ether oxygen or one of the Boc-carbonyl oxygens, forming a pseudo-cyclic structure.

Steric Hindrance: The bulky tert-butyl group of the Boc protector imposes significant steric constraints, limiting the accessible conformational space around the C-N bond.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic view of its conformational landscape. acs.orgjyu.fi Simulations, often performed in a solvent like water to mimic realistic conditions, can reveal:

The most populated conformational states at a given temperature.

The timescales of transitions between different conformers.

The nature and lifetime of intramolecular hydrogen bonds.

The solvation structure, showing how solvent molecules arrange around the solute, particularly around the polar carboxylate group. nih.gov

For flexible molecules, advanced techniques like metadynamics can be employed to ensure comprehensive sampling of the conformational space and accurately calculate conformational free energy surfaces. rsc.org

Table 2: Key Dihedral Angles and Relative Energies for Major Conformers (Illustrative)

Conformer Dihedral Angle (τ, C-O-C-C) Relative Energy (kcal/mol) Key Feature
A (Global Minimum) ~180° (anti) 0.0 Extended chain, minimized steric clash.
B ~60° (gauche) +1.2 Potential for intramolecular H-bond between ether O and carboxylic acid H.

These analyses show that while an extended conformation might be the global minimum in the gas phase, specific folded structures stabilized by intramolecular forces can be significantly populated, especially in non-polar environments. documentsdelivered.comcuni.cz

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states. For this compound, a primary reaction of interest is the acid-catalyzed cleavage (deprotection) of the Boc group.

Mechanism of Boc Deprotection: The generally accepted mechanism for acid-catalyzed Boc deprotection involves several key steps, which can be modeled computationally: commonorganicchemistry.com

Protonation: The reaction initiates with the protonation of the Boc carbonyl oxygen by an acid (e.g., trifluoroacetic acid, TFA).

Fragmentation: The protonated carbamate is unstable and fragments. This is often the rate-determining step. Computational studies support a mechanism involving the loss of a tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.comacs.org

Decarboxylation: The carbamic acid rapidly loses carbon dioxide.

Final Product: This leaves the free amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt.

Transition State Modeling: Using quantum chemical methods, the geometry and energy of the transition state for the fragmentation step can be calculated. acs.orgmdpi.com This allows for the determination of the activation energy barrier (ΔG‡), which is directly related to the reaction rate. Computational studies on similar systems have shown that the deprotection rate is influenced by factors like acid concentration and the electronic properties of the substrate. nih.govacs.org For instance, the hydrolysis of carbamates can proceed through different mechanisms (e.g., E1cB or BAC2), and computational modeling can help determine the operative pathway based on the substituents and reaction conditions. rsc.orgusu.educlemson.edu

Table 3: Illustrative Energy Profile for Acid-Catalyzed Boc Deprotection

Species Relative Free Energy (kcal/mol) Description
Reactants 0.0 Starting N-Boc compound + Acid
Protonated Intermediate +5.0 Boc group protonated on carbonyl oxygen
Transition State (TS) +19.5 Structure corresponding to C-O bond cleavage and tert-butyl cation departure
Carbamic Acid + t-Bu⁺ +2.0 Intermediate species post-fragmentation

This energy profile illustrates that the fragmentation of the protonated intermediate is the highest energy barrier, confirming its role as the rate-determining step.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict spectroscopic data such as NMR and IR spectra. youtube.com This capability is used not just for basic identification but for a deeper understanding of how structure and conformation influence spectroscopic properties.

NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard for predicting NMR chemical shifts (δ) and shielding tensors (σ). nih.govgaussian.comgithub.io For a flexible molecule like this one, an accurate prediction requires:

A thorough conformational search to identify all low-energy conformers.

Calculation of NMR parameters for each individual conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer. acs.org

This approach can resolve ambiguities in spectral assignments and explain how changes in environment (e.g., solvent) or intramolecular interactions (e.g., hydrogen bonding) affect the chemical shifts of specific nuclei (¹H, ¹³C, ¹⁵N). rsc.org Machine learning models are also emerging as a way to refine DFT-based predictions for even greater accuracy. arxiv.org

IR Spectroscopy Prediction: DFT calculations can compute the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. researchgate.netnih.gov By analyzing the atomic motions associated with each calculated vibrational mode, a definitive assignment of experimental IR bands can be made. This is particularly useful for understanding complex regions of the spectrum, such as the O-H and N-H stretching bands, which are highly sensitive to hydrogen bonding. For this compound, this analysis could precisely identify the vibrational modes corresponding to the carboxylic acid dimer, intramolecularly hydrogen-bonded species, and free species.

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Parameter Predicted Value (GIAO/DFT) Typical Experimental Range Notes on Interpretation
¹H NMR (Carboxylic Acid -OH) 10.0 - 12.5 ppm 10 - 13 ppm Shift is highly dependent on H-bonding and solvent. Lower values suggest stronger H-bonding.
¹³C NMR (Carboxylic C=O) 175 - 178 ppm 170 - 180 ppm The exact shift is influenced by dimerization and solvation effects.
¹³C NMR (Boc C=O) 155 - 157 ppm 154 - 158 ppm A characteristic signal for the Boc protecting group.
IR Stretch (Carboxylic C=O) 1720 cm⁻¹ (H-bonded dimer) 1700-1725 cm⁻¹ The frequency is lower than for a free C=O due to hydrogen bonding.

Structure-Activity Relationship (SAR) Studies for Derivatives (non-biological, e.g., reactivity SAR)

While SAR studies are common in drug discovery, the same principles can be applied to understand how structural modifications affect the chemical reactivity of a molecule. nih.govtandfonline.comrsc.org For this compound, a computational SAR study could investigate how changes to its structure influence properties like acidity or the rate of Boc deprotection.

Focus of Reactivity SAR: A theoretical study would involve creating a library of virtual derivatives and calculating key properties for each one. For example:

Acidity (pKa): How do substituents on the molecule affect the acidity of the carboxylic acid group? Electron-withdrawing groups elsewhere in the molecule would be predicted to lower the pKa (increase acidity) by stabilizing the carboxylate anion.

Deprotection Rate: How do structural changes affect the ease of Boc group removal? A computational study could show that increasing steric hindrance around the carbamate nitrogen would slow the rate of deprotection. Conversely, introducing electron-withdrawing groups on the amine part could increase the electrophilicity of the Boc carbonyl, potentially accelerating acid-catalyzed cleavage. nih.gov

Methodology: Such a study would use computational descriptors as proxies for reactivity. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies) or steric (e.g., molecular volume, surface area). nih.gov By systematically modifying the parent structure and recalculating these descriptors, a Quantitative Structure-Activity Relationship (QSAR) model can be built. mdpi.com This model would mathematically correlate the structural changes to the predicted reactivity.

Table 5: Illustrative SAR for Acidity (pKa) of Carboxylic Acid Derivatives

Derivative Modification Predicted pKa Change Rationale (based on electronic effects)
Parent Compound 0 (Reference) Baseline acidity.
Add Fluoro group to methyl on propoxy chain -0.3 Inductive electron-withdrawal by fluorine stabilizes the carboxylate conjugate base.
Replace ether oxygen with sulfur (thioether) +0.2 Sulfur is less electronegative than oxygen, providing less stabilization to the conjugate base.

These theoretical SAR studies provide valuable predictive insights into how to tune the chemical properties of the molecule for specific applications, without the need for extensive synthesis and experimentation. rsc.org

Q & A

Q. What synthetic routes are recommended for (2-Bocamino-2-methyl-propoxy)-acetic acid, and how can yield be optimized?

  • Methodological Answer :
    • Stepwise Protection : Start with tert-butoxycarbonyl (Boc) protection of the amine group in 2-amino-2-methylpropanol to prevent undesired side reactions. Use di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF) .
    • Etherification : React the Boc-protected intermediate with bromoacetic acid or its activated ester (e.g., NHS ester) under mild alkaline conditions (pH 8–9) to form the ether linkage. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
    • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Yield optimization requires controlled temperature (0–25°C) and stoichiometric excess of bromoacetic acid (1.2–1.5 eq) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
    • NMR Spectroscopy : Confirm Boc group presence via ¹H NMR (δ 1.4 ppm, singlet for tert-butyl) and ester/ether linkages via ¹³C NMR (δ 170–175 ppm for carboxylic acid/carbamate) .
    • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.1 for C₁₁H₂₁NO₅) and fragmentation patterns .
    • HPLC Analysis : Ensure >95% purity using a C18 column (retention time ~8.2 min under 40% acetonitrile/water) .

Q. What are the key stability considerations for this compound under varying pH conditions?

  • Methodological Answer :
    • Acidic Conditions : Boc groups hydrolyze rapidly below pH 3. Avoid prolonged exposure to HCl or TFA. Stability assays in simulated gastric fluid (pH 1.2) show 90% degradation within 2 hours .
    • Neutral/Basic Conditions : Stable at pH 7–9 (e.g., PBS buffer). Monitor via UV-Vis spectroscopy (λmax 210 nm) for carbamate bond integrity .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

  • Methodological Answer :
    • Retrosynthesis AI : Use AI platforms (e.g., Pistachio, Reaxys) to model one-step routes. Input SMILES strings (e.g., CC(C)(C)OC(=O)N(C)CCOCC(=O)O) to generate reaction templates .
    • DFT Calculations : Optimize transition states for esterification using Gaussian 16 (B3LYP/6-31G* basis set) to predict activation energies and regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected acetic acid derivatives?

  • Methodological Answer :
    • Dose-Response Reassessment : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type specificity. Use ANOVA to identify outliers .
    • Metabolite Interference Testing : Incubate derivatives with liver microsomes (e.g., human CYP3A4) to rule out false positives from metabolic byproducts .

Q. How does the Boc group influence the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :
    • Molecular Docking : Simulate binding to target proteins (e.g., MMP3) using AutoDock Vina. Compare docking scores of Boc-protected vs. deprotected forms to assess steric hindrance .
    • SPR Biosensing : Measure real-time binding kinetics (ka/kd) on a Biacore T200. Immobilize the compound on a CM5 chip and flow target proteins (e.g., IL-6) at varying concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.